molecular formula C22H25N3O B11422959 1-(4-ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-ethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11422959
M. Wt: 347.5 g/mol
InChI Key: BXCIBDJQGPYSQC-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and propyl groups through nucleophilic substitution reactions.

    Pyrrolidinone Ring Formation: Cyclization to form the pyrrolidinone ring, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a methyl group instead of an ethyl group.

    1-(4-ETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with an ethyl group on the benzodiazole ring.

Uniqueness

1-(4-ETHYLPHENYL)-4-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-12,17H,3-4,13-15H2,1-2H3

InChI Key

BXCIBDJQGPYSQC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)CC

Origin of Product

United States

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